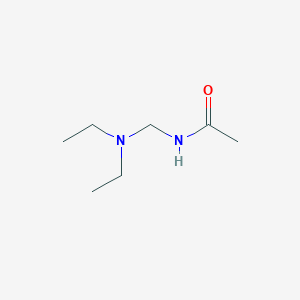

N-((Diethylamino)methyl)acetamide

Beschreibung

BenchChem offers high-quality N-((Diethylamino)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((Diethylamino)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

85413-89-4 |

|---|---|

Molekularformel |

C7H16N2O |

Molekulargewicht |

144.21 g/mol |

IUPAC-Name |

N-(diethylaminomethyl)acetamide |

InChI |

InChI=1S/C7H16N2O/c1-4-9(5-2)6-8-7(3)10/h4-6H2,1-3H3,(H,8,10) |

InChI-Schlüssel |

CNWZHMODTNVEKM-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CNC(=O)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

N-((Diethylamino)methyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity based on recent research findings.

Synthesis and Structural Characteristics

N-((Diethylamino)methyl)acetamide is synthesized through various methods, often involving the reaction of diethylamine with acetamide derivatives. The structural formula is represented as CHNO, indicating the presence of both a diethylamino group and an acetamide moiety, which are crucial for its biological activity.

Inhibition of Enzymes

Recent studies have highlighted the role of N-((Diethylamino)methyl)acetamide in inhibiting key enzymes involved in neurodegenerative diseases. For instance, it has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. The inhibition of BChE can enhance the levels of acetylcholine in the brain, potentially improving cognitive function.

Table 1: BChE Inhibition Potency of N-((Diethylamino)methyl)acetamide Derivatives

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| 8c | 3.94 ± 0.16 | Mixed inhibitor |

| 8d | 19.60 ± 0.21 | Competitive inhibition |

| Control | 50 (Tacrine) | Standard reference |

The most potent derivative, compound 8c , exhibited an IC value of 3.94 µM, indicating strong inhibitory activity against BChE .

The mechanism by which N-((Diethylamino)methyl)acetamide inhibits BChE involves interactions at the active site of the enzyme. Kinetic studies using Lineweaver–Burk plots suggest that this compound acts as a mixed inhibitor, affecting both the maximum reaction rate and the substrate affinity . This dual action can be advantageous in therapeutic contexts where modulation of neurotransmitter levels is desired.

Toxicological Considerations

Toxicological assessments indicate that N-((Diethylamino)methyl)acetamide exhibits low toxicity in animal models. Studies have shown that while it can cause mild irritation upon dermal exposure, significant adverse effects are not observed at therapeutic doses . Long-term exposure studies have revealed reversible effects on liver function, emphasizing the importance of dosage in therapeutic applications .

Case Studies and Research Findings

Research has demonstrated that derivatives of N-((Diethylamino)methyl)acetamide not only inhibit BChE but also exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent . The diverse pharmacological activities attributed to its structure make it a candidate for further development in treating infections and neurodegenerative diseases.

Table 2: Summary of Biological Activities

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.